molecular formula C16H34N2O2 B14732934 Methyl 2,2-diheptylhydrazinecarboxylate CAS No. 6972-00-5

Methyl 2,2-diheptylhydrazinecarboxylate

Cat. No.: B14732934
CAS No.: 6972-00-5
M. Wt: 286.45 g/mol
InChI Key: YUNQDZSUUMFJHL-UHFFFAOYSA-N
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Description

Methyl 2,2-diheptylhydrazinecarboxylate is an organic compound with the molecular formula C16H32N2O2. This compound is part of the hydrazinecarboxylate family, which is known for its diverse chemical properties and applications. It is characterized by the presence of a hydrazine group (-NH-NH2) and a carboxylate ester group (-COOCH3), making it a versatile molecule in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,2-diheptylhydrazinecarboxylate typically involves the reaction of heptyl hydrazine with methyl chloroformate under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-diheptylhydrazinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form azides or nitroso compounds.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of azides or nitroso compounds.

    Reduction: Formation of primary amines.

    Substitution: Formation of various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2,2-diheptylhydrazinecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazine group.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,2-diheptylhydrazinecarboxylate involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity. This property makes it a valuable tool in biochemical research for studying enzyme mechanisms and developing inhibitors.

Comparison with Similar Compounds

Similar Compounds

    Methyl hydrazinecarboxylate: Lacks the heptyl groups, making it less hydrophobic.

    Ethyl 2,2-diheptylhydrazinecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 2,2-dioctylhydrazinecarboxylate: Contains longer alkyl chains, affecting its solubility and reactivity.

Uniqueness

Methyl 2,2-diheptylhydrazinecarboxylate is unique due to its specific combination of hydrazine and ester groups, along with the heptyl chains. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it suitable for specialized applications in research and industry.

Properties

CAS No.

6972-00-5

Molecular Formula

C16H34N2O2

Molecular Weight

286.45 g/mol

IUPAC Name

methyl N-(diheptylamino)carbamate

InChI

InChI=1S/C16H34N2O2/c1-4-6-8-10-12-14-18(17-16(19)20-3)15-13-11-9-7-5-2/h4-15H2,1-3H3,(H,17,19)

InChI Key

YUNQDZSUUMFJHL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN(CCCCCCC)NC(=O)OC

Origin of Product

United States

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